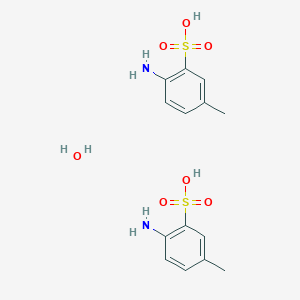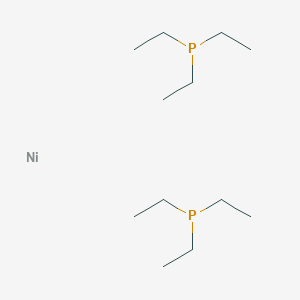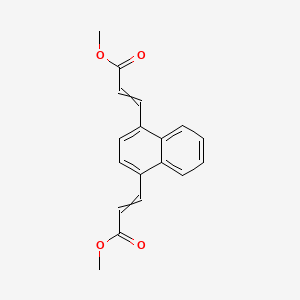![molecular formula C9H10O4 B15165305 Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate CAS No. 194657-06-2](/img/structure/B15165305.png)
Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,7-dioxabicyclo[322]nona-2,8-diene-3-carboxylate is a bicyclic compound characterized by its unique structure, which includes a dioxabicyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a diester in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biological pathways, resulting in the desired therapeutic or chemical effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6,7-dioxabicyclo[3.2.2]nona-3,8-diene-3-carboxylate
- Methyl 6,7-dioxabicyclo[3.2.2]nona-3,8-diene-8-carboxylate
Uniqueness
Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
194657-06-2 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-11-9(10)6-4-7-2-3-8(5-6)13-12-7/h2-4,7-8H,5H2,1H3 |
InChI Key |
NHXXVKYIKGRFKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2C=CC(C1)OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
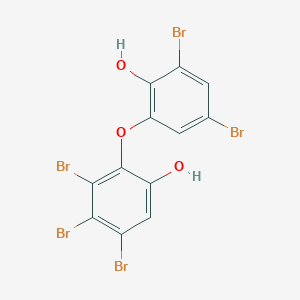
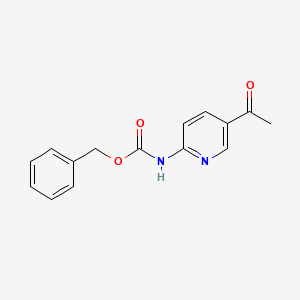

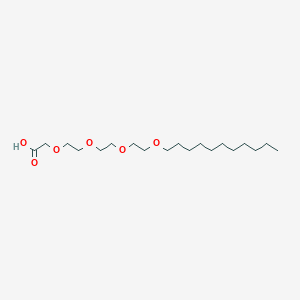
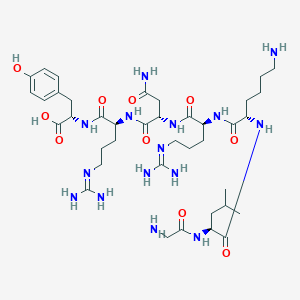
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)


![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)
